Clorhidrato de 3-clorobenzamida

Descripción general

Descripción

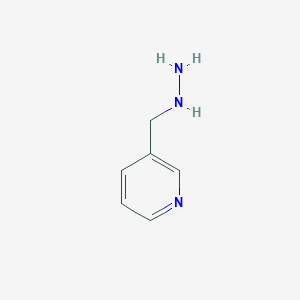

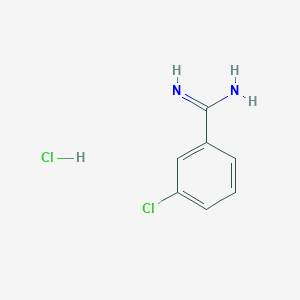

3-Chlorobenzamidine hydrochloride is a chemical compound with the CAS Number: 24095-60-1. It has a molecular weight of 191.06 . It is a solid at room temperature and is stored in a dry environment .

Molecular Structure Analysis

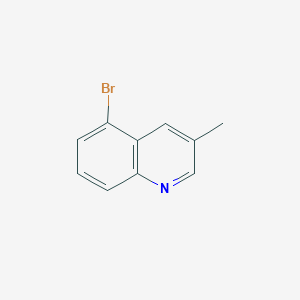

The linear formula for 3-Chlorobenzamidine hydrochloride is C7H8Cl2N2 . For a more detailed molecular structure, resources such as ChemSpider or Sigma-Aldrich can provide further information.Physical And Chemical Properties Analysis

3-Chlorobenzamidine hydrochloride is a solid at room temperature . It has a molecular weight of 191.06 and a linear formula of C7H8Cl2N2 . It is stored in a dry environment .Aplicaciones Científicas De Investigación

Investigación bioquímica

Clorhidrato de 3-clorobenzamida: se utiliza en bioquímica para estudiar la inhibición enzimática, particularmente en el contexto de las proteasas como la tripsina. Actúa como un inhibidor competitivo, proporcionando información sobre la cinética enzimática y el papel de las interacciones hidrofóbicas en los complejos enzima-sustrato .

Investigación farmacéutica

En la investigación farmacéutica, se explora el This compound por sus posibles aplicaciones terapéuticas. Su función como inhibidor enzimático lo convierte en un candidato para el diseño de fármacos, especialmente para afecciones donde la modulación de la actividad enzimática es beneficiosa .

Síntesis química

Este compuesto es valioso en la síntesis química como un bloque de construcción para crear moléculas más complejas. Su reactividad debido a la presencia de grupos cloro y amida permite transformaciones selectivas, contribuyendo a la síntesis de varios ingredientes farmacéuticos activos (API) .

Ciencia de los materiales

This compound: encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades bioquímicas específicas. Sus características estructurales pueden influir en las propiedades físicas de los polímeros y otros materiales avanzados .

Ciencia ambiental

Los científicos ambientales utilizan el This compound en el análisis de muestras ambientales. Puede actuar como un trazador o un estándar en la cuantificación de contaminantes y ayuda a comprender el destino ambiental de compuestos similares .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Chlorobenzamidine hydrochloride, a derivative of benzamidine, primarily targets proteases such as trypsin and kallikrein . These enzymes play crucial roles in various biological processes, including digestion and blood clotting .

Mode of Action

The interaction of 3-Chlorobenzamidine hydrochloride with its targets involves the formation of a reversible complex, where the compound binds to the active site of the enzyme, inhibiting its function . This interaction results in the modulation of the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of proteases like trypsin and kallikrein by 3-Chlorobenzamidine hydrochloride affects several biochemical pathways. For instance, the inhibition of trypsin can impact the digestion process, while the inhibition of kallikrein can affect the blood clotting process . The downstream effects of these alterations can lead to changes in physiological responses.

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the body, distributed to the site of action, metabolized, and eventually excreted . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 3-Chlorobenzamidine hydrochloride’s action primarily involve the inhibition of protease activity. This can lead to a decrease in the digestion of proteins (in the case of trypsin inhibition) or a change in blood clotting (in the case of kallikrein inhibition) .

Action Environment

The action, efficacy, and stability of 3-Chlorobenzamidine hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with target enzymes. Additionally, the presence of other molecules can either facilitate or hinder the compound’s access to its targets .

Propiedades

IUPAC Name |

3-chlorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDHABCUIIRLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524132 | |

| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24095-60-1 | |

| Record name | 3-Chlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)

![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)